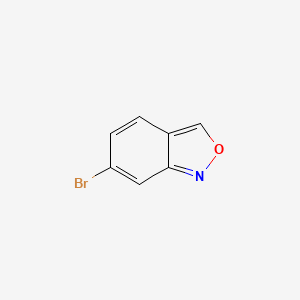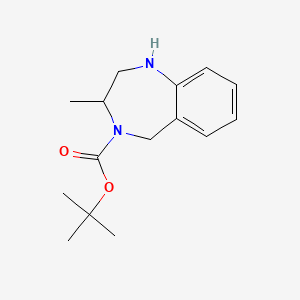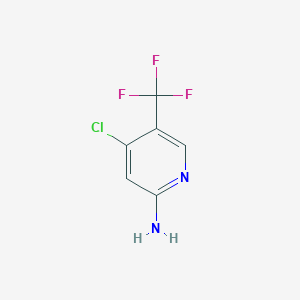
4-Chloro-5-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
4-Chloro-5-(trifluoromethyl)pyridin-2-amine is a reagent used in the synthesis of selective inhibitors of urokinase plasminogen activator in a non-cytotoxic form of cancer therapy . It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, involves various methods. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is represented by the InChI code:1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) . Chemical Reactions Analysis
Trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are used in various chemical reactions. They are key structural motifs in active agrochemical and pharmaceutical ingredients .Physical And Chemical Properties Analysis
4-Chloro-5-(trifluoromethyl)pyridin-2-amine has a molecular weight of 196.56 .Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, including 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Anti-Tumor Activity
2-Amino-3-chloro-5-(trifluoromethyl)pyridine, a derivative of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine, is expected to show anti-tumor activity .
Phytotoxicity
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a metabolite of the fungicide fluopyram, is phytotoxic .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is bacterial phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence . PPTases catalyze a post-translational modification that is crucial for the functioning of various bacterial enzymes .
Mode of Action
4-Chloro-5-(trifluoromethyl)pyridin-2-amine interacts with its targets by inhibiting the activity of bacterial PPTases . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial enzymes, leading to changes in bacterial metabolism .
Biochemical Pathways
The inhibition of PPTases by 4-Chloro-5-(trifluoromethyl)pyridin-2-amine affects the secondary metabolism of bacteria . PPTases are involved in a variety of biochemical pathways, including fatty acid synthesis and polyketide synthesis . By inhibiting PPTases, this compound disrupts these pathways, thwarting bacterial growth .
Pharmacokinetics
It’s noted that an advanced analogue of this compound series, ml267, has been tested for its in vitro adme properties and in vivo pharmacokinetic profiles .
Result of Action
The result of the action of 4-Chloro-5-(trifluoromethyl)pyridin-2-amine is the attenuation of bacterial growth . By inhibiting PPTases, this compound disrupts essential biochemical pathways in bacteria, leading to a decrease in bacterial viability . It also attenuates the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUCYMYJBXSLLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
1227581-65-8 | |
| Record name | 4-chloro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Boc-2,5-diazaspiro[3.5]nonane oxalate](/img/structure/B1378943.png)
![6-Bromo-2H,3H,4H-pyrano[2,3-B]pyridine](/img/structure/B1378944.png)

![Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1378946.png)
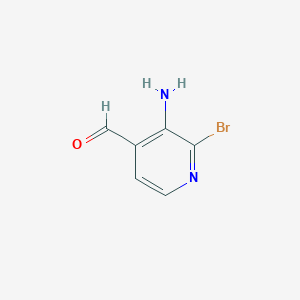

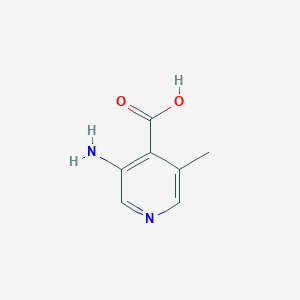
![Benzo[D]oxazol-2-ylboronic acid pinacol ester](/img/structure/B1378954.png)
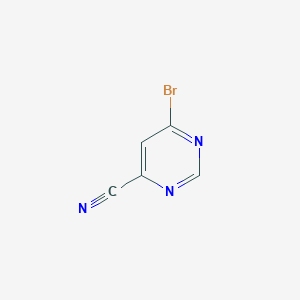
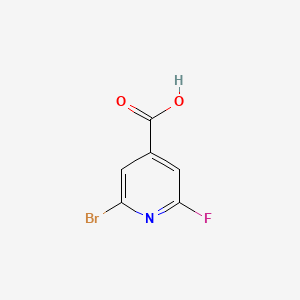
![Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B1378959.png)
![5-Bromo-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B1378960.png)
